molecular formula C17H12O4 B2477203 (3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 80554-37-6

(3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2477203
CAS No.: 80554-37-6
M. Wt: 280.279
InChI Key: JTWIEXZHRVGSPN-UHFFFAOYSA-N
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Description

The compound (3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a complex organic molecule that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a benzopyranone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2H-1,3-benzodioxole-5-carbaldehyde with 3,4-dihydro-2H-1-benzopyran-4-one in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using or to yield reduced derivatives.

    Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions with reagents such as or to introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and halogenated analogs, each with distinct chemical and physical properties.

Scientific Research Applications

(3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including and properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and signaling pathways related to oxidative stress and inflammation. It may also interact with cellular receptors to influence various biological processes.

Comparison with Similar Compounds

(3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one: can be compared with other benzopyran derivatives such as:

    Coumarin: Known for its anticoagulant properties.

    Flavonoids: Widely studied for their antioxidant activities.

    Chromones: Investigated for their anti-inflammatory effects.

The uniqueness of This compound lies in its specific structural features and the combination of benzodioxole and benzopyranone moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c18-17-12(9-19-14-4-2-1-3-13(14)17)7-11-5-6-15-16(8-11)21-10-20-15/h1-8H,9-10H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWIEXZHRVGSPN-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)C4=CC=CC=C4O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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